N-(1-Deoxy-D-fructosyl)-L-proline

Catalog No.
S750623
CAS No.
29118-61-4
M.F
C₁₁H₁₉NO₇
M. Wt
277.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Deoxy-D-fructosyl)-L-proline

CAS Number

29118-61-4

Product Name

N-(1-Deoxy-D-fructosyl)-L-proline

IUPAC Name

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C₁₁H₁₉NO₇

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1

InChI Key

QQBMYMKLRZUCDK-JZKKDOLYSA-N

SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O

Synonyms

1-(1-Deoxy-D-fructos-1-yl)-L-proline; (S)-1-(2-Carboxy-1-pyrrolidinyl)-1-deoxy-D-fructose; 1-Deoxy-1-L-proline-D-fructose; 1-Deoxy-1-L-prolino-D-fructose;

Canonical SMILES

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O

Food Science and Processing:

  • N-LFP has been identified as a naturally occurring Maillard reaction product []. The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids during heating in food processing. While further research is needed, understanding the formation and potential roles of N-LFP in this process could contribute to optimizing food quality and safety [].

Biological Activity:

  • Studies have shown that N-LFP exhibits antifungal activity against certain fungal strains [, ]. This suggests the potential for N-LFP as a natural antifungal agent, although further research is necessary to elucidate its mechanism of action and explore its efficacy and safety in various contexts.

Biomarker Discovery:

  • N-LFP has been identified as a potential biomarker in certain diseases, including diabetes and neurodegenerative disorders [, ]. However, further research is crucial to validate its potential as a biomarker and understand its role in these conditions.

Model Compound for Glycation Studies:

  • Due to its structure and formation through a Maillard reaction, N-LFP can serve as a model compound for glycation studies. Glycation is a process where sugars attach to proteins and other molecules, potentially leading to various health complications. Investigating N-LFP can help researchers understand the mechanisms and potential consequences of glycation [].

N-(1-Deoxy-D-fructosyl)-L-proline is a compound formed by the linkage of the amino acid L-proline and 1-deoxy-D-fructose. Its molecular formula is C₁₁H₁₉NO₇, with a molecular weight of approximately 277.27 g/mol. The structure features a proline moiety attached to a deoxy-fructose sugar, which gives it unique properties relevant to both biochemical and pharmaceutical applications .

Typical of amino acids and sugars. Key reactions include:

  • Glycosylation: The formation of N-glycosidic bonds between the amino group of L-proline and the anomeric carbon of 1-deoxy-D-fructose.
  • Hydrolysis: Under acidic or enzymatic conditions, N-(1-Deoxy-D-fructosyl)-L-proline can undergo hydrolysis, releasing L-proline and 1-deoxy-D-fructose.
  • Redox Reactions: The hydroxyl groups in the fructose moiety can participate in oxidation-reduction reactions, influencing its reactivity in biological systems.

These reactions are significant for understanding its metabolic pathways and potential interactions in biological contexts .

N-(1-Deoxy-D-fructosyl)-L-proline exhibits various biological activities. It is known to influence metabolic pathways involving sugars and amino acids, potentially affecting insulin sensitivity and glucose metabolism. Research indicates that compounds similar to N-(1-Deoxy-D-fructosyl)-L-proline may have implications in diabetes management due to their ability to modulate carbohydrate metabolism .

Several synthesis methods for N-(1-Deoxy-D-fructosyl)-L-proline have been reported:

  • Chemical Synthesis: This involves the direct coupling of L-proline with 1-deoxy-D-fructose under controlled conditions, often using coupling agents to facilitate the reaction.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, offering a more selective and environmentally friendly approach.
  • Biotransformation: Utilizing microbial systems or cell cultures to produce N-(1-Deoxy-D-fructosyl)-L-proline from simpler substrates through metabolic pathways.

These methods highlight the compound's versatility in synthetic chemistry and biochemistry .

N-(1-Deoxy-D-fructosyl)-L-proline has several applications:

  • Pharmaceuticals: Potential use in developing drugs aimed at treating metabolic disorders, particularly diabetes.
  • Nutraceuticals: As a dietary supplement due to its possible health benefits related to glucose metabolism.
  • Research: Utilized in studies investigating sugar-amino acid interactions and their effects on human health.

These applications underscore its importance in both clinical and research settings .

Interaction studies involving N-(1-Deoxy-D-fructosyl)-L-proline focus on its behavior in biological systems. Research has shown that it can interact with various enzymes involved in carbohydrate metabolism, potentially influencing their activity. Additionally, studies examining its binding affinity with insulin receptors suggest it may play a role in insulin signaling pathways . These interactions are crucial for understanding its biological significance and therapeutic potential.

N-(1-Deoxy-D-fructosyl)-L-proline shares structural similarities with several other compounds, which are noteworthy for comparative analysis:

Compound NameMolecular FormulaUnique Features
L-ProlineC₅H₉NO₂Basic amino acid; no sugar moiety
D-FructoseC₆H₁₂O₆Simple sugar; lacks amino acid structure
N-(D-Fructosyl)-L-prolineC₁₂H₂₁N₁O₇Similar structure but includes additional hydroxyl groups
N-Acetyl-L-prolineC₇H₁₃NO₂Acetylated form of proline; different functional group

These compounds illustrate the unique combination of amino acid and sugar components found in N-(1-Deoxy-D-fructosyl)-L-proline, which may confer specific biological activities not present in the others.

XLogP3

-4.7

UNII

BM3B50NJ2O

Other CAS

29118-61-4

Wikipedia

N-(1-deoxy-D-fructosyl)-L-proline

General Manufacturing Information

L-Proline, 1-(1-deoxy-D-fructos-1-yl)-: INACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types